molecular formula C6H10INO B2501299 1-(2-Iodoethyl)-2-pyrrolidinone CAS No. 713521-27-8

1-(2-Iodoethyl)-2-pyrrolidinone

Cat. No.: B2501299
CAS No.: 713521-27-8
M. Wt: 239.056
InChI Key: WPRIGVXXWBHYKT-UHFFFAOYSA-N
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Description

1-(2-Iodoethyl)-2-pyrrolidinone (CAS: 713521-27-8) is a halogenated derivative of 2-pyrrolidinone, characterized by an iodoethyl substituent at the nitrogen atom. Its molecular formula is C₆H₁₀INO, with a molecular weight of 239.06 g/mol. The compound is synthesized via a Finkelstein reaction from the corresponding chloride precursor, though isolation by distillation has historically yielded impure samples due to decomposition risks . The iodine atom confers unique reactivity, making it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2-iodoethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIGVXXWBHYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-2-pyrrolidinone can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and tin hydride reagents like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO) gas .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • 1-(2-Iodoethyl)-2-pyrrolidinone serves as an intermediate in the synthesis of complex organic molecules. Its ability to participate in radical reactions makes it valuable in the construction of diverse chemical architectures. The iodine atom can facilitate nucleophilic substitutions and radical generation, essential for creating various derivatives.
  • Medicinal Chemistry
    • The compound is explored for its potential use in developing pharmaceuticals, particularly as a precursor for radioiodinated compounds used in diagnostic imaging and therapeutic applications. Its structure allows for modifications that can lead to biologically active derivatives.
  • Biological Studies
    • In biological research, this compound is utilized to modify biological molecules and investigate biochemical pathways. Its reactivity enables the study of enzyme mechanisms and interactions, contributing to our understanding of metabolic processes.

Study 1: Organic Synthesis Applications

In a study focusing on the synthesis of pyrrolidinone derivatives, this compound was used as a key intermediate. The research demonstrated its effectiveness in generating complex structures through various reaction pathways, including nucleophilic substitution reactions that leverage the iodine atom's reactivity.

Study 2: Medicinal Chemistry Insights

Research highlighted the potential of this compound in developing radioiodinated compounds for cancer diagnostics. The study found that derivatives synthesized from this compound exhibited promising biological activity against tumor cells, indicating its utility in oncology.

A study investigating the effects of this compound on enzyme activity revealed that it could modulate specific biochemical pathways. The compound was shown to interact with key enzymes involved in metabolic regulation, suggesting its potential role in therapeutic applications aimed at metabolic disorders.

Data Summary

Application AreaObservationsKey Findings
Organic SynthesisEffective intermediate for complex molecule synthesisFacilitates nucleophilic substitutions
Medicinal ChemistryPotential precursor for radioiodinated compoundsActive against tumor cells
Biological StudiesModulates enzyme activityInfluences metabolic pathways

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-2-pyrrolidinone involves its ability to participate in radical reactions, where the iodine atom plays a crucial role in the formation of reactive intermediates. These intermediates can then undergo various transformations, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar 2-Pyrrolidinone Derivatives

Halogenated Analogs

1-(2-Chloroethyl)-2-pyrrolidinone (CAS: 51333-90-5)
  • Molecular Formula: C₆H₁₀ClNO
  • Molecular Weight : 163.61 g/mol
  • Synthesis: Typically prepared via nucleophilic substitution of 2-pyrrolidinone with chloroethyl halides.
  • Key Differences: The chloro derivative has a lower molecular weight and reduced steric hindrance compared to the iodo analog. It is less reactive in cross-coupling reactions due to weaker C–Cl vs. C–I bonds. No direct pharmacological data are reported, but chlorinated pyrrolidinones are intermediates in anticonvulsant drug synthesis .
1-(2-Bromoethyl)-2-pyrrolidinone
  • Molecular Formula: C₆H₁₀BrNO
  • Molecular Weight : 208.06 g/mol
  • Reactivity: Bromine offers intermediate reactivity between chlorine and iodine, useful in Suzuki-Miyaura couplings.

Amino and Hydroxyethyl Derivatives

1-(2-Aminoethyl)-2-pyrrolidinone (CAS: 53-70-3)
  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Applications: Acts as a precursor for neuroactive compounds. Derivatives like 1-(β-hydroxy-γ-aminopropyl)-2-pyrrolidinone exhibit antiarrhythmic effects, reducing ventricular fibrillation in animal models .
1-(2-Hydroxyethyl)-2-pyrrolidinone (CAS: 3445-11-2)
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.16 g/mol
  • Properties : Hydrophilic due to the hydroxyl group; used as a solvent in pharmaceutical formulations. Lower toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to halogenated analogs .

Alkynyl and Aryl-Substituted Derivatives

1-(2-Phenylethynyl)-2-pyrrolidinone
  • Molecular Formula: C₁₂H₁₁NO
  • Molecular Weight : 185.22 g/mol
  • Synthesis: Prepared via Sonogashira coupling; used in asymmetric synthesis to generate keteniminium ions. Melting point: 49–50°C; boiling point: ~302°C .
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone (CAS: 1022931-60-7)
  • Molecular Formula: C₁₁H₁₁BrFNO
  • Molecular Weight : 272.12 g/mol
  • Applications : Investigated in oncology for its structural resemblance to kinase inhibitors. Synthetic routes emphasize regioselective bromo-fluorination .

Pharmacologically Active Derivatives

1-(4-(Dimethylamino)phenyl)-2-pyrrolidinone
  • Anticancer Activity : Inhibits tubulin polymerization (IC₅₀ = 2.1 µM in breast cancer cells). Structural optimization focuses on enhancing blood-brain barrier penetration .
1-(2-Propylpentanoyl)-2-pyrrolidinone
  • Anticonvulsant Properties : Reduces seizure duration in rodent models via GABAergic modulation. Higher lipophilicity than 1-(2-iodoethyl) analog improves CNS bioavailability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-(2-Iodoethyl)-2-pyrrolidinone 713521-27-8 C₆H₁₀INO 239.06 125–127.5 (0.5 mmHg) Organic synthesis, medicinal intermediates
1-(2-Chloroethyl)-2-pyrrolidinone 51333-90-5 C₆H₁₀ClNO 163.61 N/A Anticonvulsant precursors
1-(2-Hydroxyethyl)-2-pyrrolidinone 3445-11-2 C₆H₁₁NO₂ 129.16 N/A Pharmaceutical solvent
1-(2-Phenylethynyl)-2-pyrrolidinone N/A C₁₂H₁₁NO 185.22 301.7 Asymmetric synthesis

Table 2. Pharmacological Profiles

Compound Biological Activity Mechanism of Action Toxicity (LD₅₀)
1-(β-hydroxy-γ-aminopropyl)-2-pyrrolidinone Antiarrhythmic Reduces ventricular fibrillation Not reported
1-(2-Propylpentanoyl)-2-pyrrolidinone Anticonvulsant GABA receptor modulation >500 mg/kg (oral, mice)
1-(4-(Dipropylamino)-2-butynyl)-2-pyrrolidinone Neurotoxic Inhibits acetylcholinesterase 50 mg/kg (IV, mice)

Biological Activity

1-(2-Iodoethyl)-2-pyrrolidinone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a pyrrolidinone ring with an iodine substituent at the 2-position. This structure is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is essential in pathways regulating cell growth and apoptosis.
  • Targeting Tyrosine Kinase Receptors : Research indicates that derivatives of pyrrolidinones can act as multi-target inhibitors of tyrosine kinase receptors, which are pivotal in cancer progression .

Biological Activity Overview

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines through apoptosis induction.
Antimicrobial Demonstrates activity against Gram-positive and Gram-negative bacteria, potentially through membrane disruption.
Anti-inflammatory May reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.
Neuroprotective Shows promise in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyrrolidinones, including those with halogen substituents like iodine, showed significant anti-proliferative effects on cancer cells. Compounds similar to this compound were evaluated for their ability to inhibit cell proliferation in various cancer models, revealing a favorable selective index compared to standard treatments .
  • Antimicrobial Efficacy : Research on pyrrolidine derivatives highlighted their effectiveness against bacterial strains such as E. coli and S. aureus. The presence of the iodine atom is believed to enhance the compound's membrane-disrupting capabilities, leading to increased antibacterial activity .
  • Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of the iodine substituent in enhancing the biological potency of pyrrolidinones:

  • Compounds with varying alkyl groups on the nitrogen atom showed different levels of activity, indicating that both steric and electronic properties play critical roles.
  • The introduction of halogens (like iodine) has been associated with increased lipophilicity, which may enhance cellular uptake and bioavailability .

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